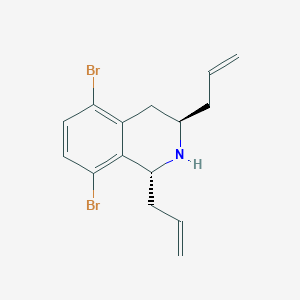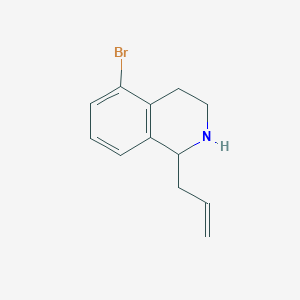![molecular formula C22H28N2O6 B321265 2-[(4-{[(2-carboxycyclohexyl)carbonyl]amino}anilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B321265.png)
2-[(4-{[(2-carboxycyclohexyl)carbonyl]amino}anilino)carbonyl]cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-{[(2-carboxycyclohexyl)carbonyl]amino}anilino)carbonyl]cyclohexanecarboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(2-carboxycyclohexyl)carbonyl]amino}anilino)carbonyl]cyclohexanecarboxylic acid typically involves multiple steps, including the formation of intermediate compounds and the use of various reagents and catalysts. The process may include:
Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product.
Use of Reagents and Catalysts: Common reagents used in the synthesis include organic solvents, acids, bases, and catalysts that facilitate the formation of specific bonds and functional groups.
Reaction Conditions: The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and processes. The methods used are optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and high-throughput screening may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(2-carboxycyclohexyl)carbonyl]amino}anilino)carbonyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The reactions are typically carried out under specific conditions, such as controlled temperatures and pH levels, to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(4-{[(2-carboxycyclohexyl)carbonyl]amino}anilino)carbonyl]cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including its ability to modulate biological pathways.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[(4-{[(2-carboxycyclohexyl)carbonyl]amino}anilino)carbonyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexane derivatives and compounds with similar functional groups and chiral centers. Examples include:
Cyclohexane-1,2-dicarboxylic acid: A simpler compound with similar structural features.
N-phenylcyclohexanecarboxamide: A compound with a similar amide functional group.
Uniqueness
What sets 2-[(4-{[(2-carboxycyclohexyl)carbonyl]amino}anilino)carbonyl]cyclohexanecarboxylic acid apart is its complex structure, which includes multiple chiral centers and functional groups
Properties
Molecular Formula |
C22H28N2O6 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(1S,2R)-2-[[4-[[(1R,2S)-2-carboxycyclohexanecarbonyl]amino]phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H28N2O6/c25-19(15-5-1-3-7-17(15)21(27)28)23-13-9-11-14(12-10-13)24-20(26)16-6-2-4-8-18(16)22(29)30/h9-12,15-18H,1-8H2,(H,23,25)(H,24,26)(H,27,28)(H,29,30)/t15-,16-,17+,18+/m1/s1 |
InChI Key |
IKAOYKBYSTULCQ-BDXSIMOUSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)NC2=CC=C(C=C2)NC(=O)[C@@H]3CCCC[C@@H]3C(=O)O)C(=O)O |
SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-chlorophenoxy)-N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B321184.png)
![2-(4-ethylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B321187.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B321190.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B321191.png)
![5-Benzyl-2-{[(2-chlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B321195.png)
![2-{[(2-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B321196.png)
![2-(2-chlorophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B321197.png)
![2-(2-chlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B321199.png)
![2-(2-chlorophenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B321201.png)
![2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B321203.png)
![2-(2-chlorophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B321205.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B321210.png)
